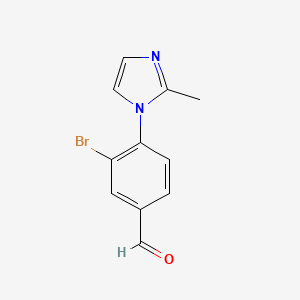

3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17815716

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrN2O |

|---|---|

| Molecular Weight | 265.11 g/mol |

| IUPAC Name | 3-bromo-4-(2-methylimidazol-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3 |

| Standard InChI Key | SESDCRJGHOIKPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN1C2=C(C=C(C=C2)C=O)Br |

Introduction

3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a complex organic compound featuring a benzaldehyde backbone substituted with a bromine atom and a 2-methyl-1H-imidazole moiety. This compound is notable for its applications in organic synthesis and medicinal chemistry, primarily due to the reactivity of its aldehyde and imidazole functionalities.

Synthesis of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

The synthesis of this compound typically involves the bromination of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This reaction can be performed using bromine in the presence of solvents like acetic acid under controlled temperature conditions.

Synthesis Steps:

-

Starting Material: 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

-

Bromination Reaction: Use bromine in a suitable solvent (e.g., acetic acid).

-

Conditions: Controlled temperature to optimize yield and selectivity.

Applications and Potential Uses

3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Potential Biological Activities:

-

Enzyme Inhibition: It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

-

Biological Interactions: Its structural features suggest potential interactions with various biological targets, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, but they differ in specific substitutions or positions of functional groups. These differences can lead to distinct biological activities or reactivity profiles.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | Lacks methyl substitution on imidazole | |

| 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde | Different position of bromine and imidazole substitution | |

| 4-(1H-Imidazol-1-yl)benzaldehyde | No halogen substitution; simpler structure |

Research Findings and Future Directions

Research on 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde highlights its potential as a versatile chemical intermediate and its possible biological activities. Further studies are needed to fully elucidate its interactions with biological systems and to explore its therapeutic applications.

Future Research Directions:

-

Biological Activity Studies: Investigate its interactions with enzymes and receptors to understand its mechanism of action.

-

Synthetic Applications: Explore its use in synthesizing complex organic molecules for medicinal and material science applications.

Safety and Handling

Handling of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde requires standard safety precautions due to potential irritant properties associated with brominated compounds.

Safety Precautions:

-

Use protective equipment (e.g., gloves, goggles).

-

Work in a well-ventilated area or fume hood.

-

Follow proper disposal procedures for hazardous materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume